3-Hydroxyquinoline-5-carboxylic acid
Overview
Description
3-Hydroxyquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 3-Hydroxyquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-6-4-8-7 (10 (13)14)2-1-3-9 (8)11-5-6/h1-5,12H, (H,13,14) . The compound crystallizes in an orthorhombic structure with a non-centrosymmetric P2 1 2 1 2 1 space group .The compound should be stored in a dry room at normal temperature . The UV-visible spectral study of a similar compound, 8-hydroxyquinoline 5-chloro-2-hydroxybenzoic acid, showed a cutoff wavelength at 460 nm .
Scientific Research Applications
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Pharmaceutical Research
- 3-Hydroxyquinoline-5-carboxylic acid is a derivative of quinoline, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- The synthesis of quinoline and its analogues has been the subject of many articles, with a wide range of synthesis protocols reported in the literature . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
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Synthesis of Ethynyl Derivatives
- 3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed . The physicochemical properties of the newly synthesized structures were investigated .
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Inhibition of 2OG Oxygenase Subfamilies
- 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .
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Synthesis of Bioactive Chalcone Derivatives
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Antibacterial and Antioxidant Activities
- A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin . The radical scavenging property of these compounds was evaluated using DPPH radical assay where two compounds showed the strongest activity .
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Iron-Chelators for Neuroprotection
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Anticancer Agents
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Inhibitors of 2OG-Dependent Enzymes
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Chelators of Metalloproteins
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Anti-HIV Agents
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Antifungal Agents
Safety And Hazards
properties
IUPAC Name |
3-hydroxyquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWWTDUGZSNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinoline-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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